molecular formula C12H12N2O4S B1299931 (5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid CAS No. 74228-71-0

(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid

Cat. No. B1299931
CAS RN: 74228-71-0
M. Wt: 280.3 g/mol
InChI Key: CBQYQOOBUVKLHD-UHFFFAOYSA-N
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Description

5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid (TOMA) is a novel organic molecule that has been studied for its potential applications in scientific research. TOMA has been found to have several biochemical and physiological effects, which make it an attractive candidate for further research.

Scientific Research Applications

Synthesis and Biological Significance

1,3,4-Oxadiazole derivatives are synthesized through various innovative methods, driven by their significant biological activities. These compounds have been identified as key players in the development of new medicinal species for treating numerous diseases. Their synthesis has been a focus of research, aiming to explore new therapeutic species for society (Nayak & Poojary, 2019).

Potential in Drug Development

The 1,3,4-oxadiazole core is notable for its therapeutic worth, manifesting in an array of bioactivities. This has prompted research into developing 1,3,4-oxadiazole-based derivatives for treating different ailments, highlighting the core's development value in medicinal chemistry (Verma et al., 2019).

Chemoresponsive Properties

Certain 1,3,4-oxadiazole derivatives exhibit chemoresponsive properties, making them applicable in material science and sensor technology. These derivatives have been evaluated for their metal-ion sensing applications, demonstrating the core's versatility beyond pharmacology (Sharma, Om, & Sharma, 2022).

properties

IUPAC Name

2-[[5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-8-4-2-3-5-9(8)17-6-10-13-14-12(18-10)19-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQYQOOBUVKLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NN=C(O2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357718
Record name ({5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid

CAS RN

74228-71-0
Record name ({5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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